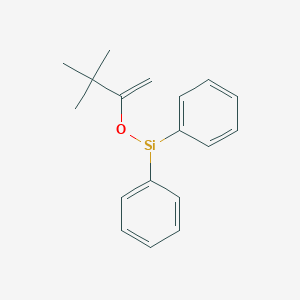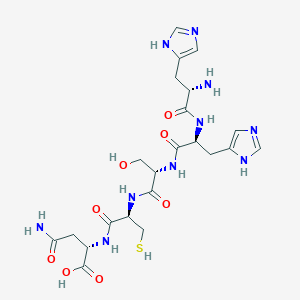
C23H16Br2N2O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains bromine, nitrogen, oxygen, and carbon atoms. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide involves multiple steps. The preparation typically starts with the formation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The synthetic route often includes:
Formation of intermediates: This involves the reaction of 5-bromo-2-furoyl chloride with 4-aminobenzylamine to form an intermediate compound.
Coupling reaction: The intermediate is then reacted with 4-bromo-2-furoic acid under specific conditions to form the final compound.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Chemischer Reaktionen
5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions . The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide: can be compared with other similar compounds, such as:
5-bromo-2-furoic acid: This compound shares a similar bromine-containing furan structure but lacks the complex amide linkage.
4-aminobenzylamine: This compound is a precursor in the synthesis of the target compound and has similar amine functional groups.
N-(4-bromophenyl)-2-furamide: This compound has a similar amide linkage but differs in the substitution pattern on the aromatic ring.
The uniqueness of 5-bromo-N-(4-{4-[(5-bromo-2-furoyl)amino]benzyl}phenyl)-2-furamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H16Br2N2O4 |
|---|---|
Molekulargewicht |
544.2 g/mol |
IUPAC-Name |
3-(5-bromo-2-hydroxyphenyl)-5-(4-bromophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H16Br2N2O4/c24-13-6-9-15(10-7-13)26-22(29)19-20(17-12-14(25)8-11-18(17)28)27(31-21(19)23(26)30)16-4-2-1-3-5-16/h1-12,19-21,28H |
InChI-Schlüssel |
YNSPZAUKPYUQCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


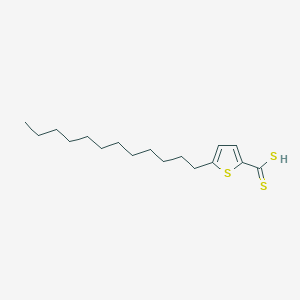
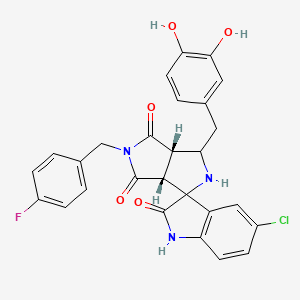
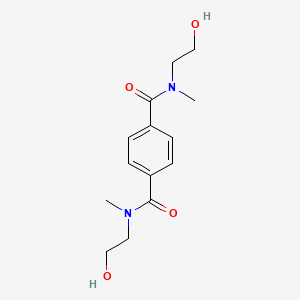
![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)
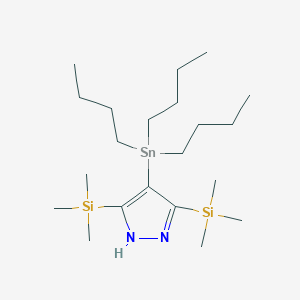
![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)
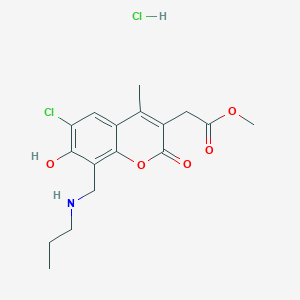
![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)
![(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B12622855.png)
